2-(dimethoxymethyl)benzaldehyde

Lipophilicity Chromatography ADME Profiling

Researchers requiring precise ortho-substitution patterns often face regioisomeric mixtures when using 3- or 4-isomers. 2-(Dimethoxymethyl)benzaldehyde solves this with its unique ortho-disposed aldehyde and dimethoxymethyl acetal groups. - Enables exclusive indenol framework synthesis via Henry reaction; avoids regioisomeric mixtures. - Serves as a masked dialdehyde equivalent for patent-defined bis(bioreductive) alkylator synthesis. - The dimethoxymethyl group directs ortho-lithiation, enabling sequential functionalization unavailable with meta or para analogs. Typical purity ≥95%. For R&D use only.

Molecular Formula C10H12O3
Molecular Weight 180.2
CAS No. 132233-84-2
Cat. No. B6163298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(dimethoxymethyl)benzaldehyde
CAS132233-84-2
Molecular FormulaC10H12O3
Molecular Weight180.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethoxymethyl)benzaldehyde (CAS 132233-84-2): Ortho-Substituted Dual-Functional Aldehyde-Acetal for Regioselective Synthesis & Procurement Decisions


2-(Dimethoxymethyl)benzaldehyde (CAS 132233-84-2) is a C10H12O3 benzaldehyde derivative featuring both a reactive aldehyde group and a dimethoxymethyl acetal moiety at the ortho position . This dual functionality positions it as a versatile building block in organic synthesis, particularly where regiochemical control is paramount. Unlike simple benzaldehydes or mono-protected analogs, the ortho relationship between the two functional groups enables unique reactivity profiles, such as directed ortho-metalation and subsequent elaboration, as well as serving as a masked dialdehyde equivalent [1]. Its molecular weight is 180.20 g/mol, and typical commercial purity is ≥95% .

Why 3- or 4-(Dimethoxymethyl)benzaldehyde and Simple Benzaldehyde Acetals Cannot Replace 2-(Dimethoxymethyl)benzaldehyde in Regioselective Applications


The precise positioning of the dimethoxymethyl substituent relative to the aldehyde governs both the steric environment and electronic character of the aromatic ring, directly impacting reactivity and downstream selectivity. While the 3- and 4-isomers are commercially available, they lack the steric and electronic ortho-constraint that enables the unique regiospecific transformations documented for the 2-isomer, such as directed ortho-lithiation chemistry [1]. Similarly, benzaldehyde dimethyl acetal (CAS 1125-88-8), which lacks a free aldehyde, is fundamentally incapable of participating in aldehyde-specific chemistries like the Henry reaction crucial for accessing biologically relevant scaffolds [2]. Substituting with any of these analogs would alter reaction outcomes, often leading to regioisomeric mixtures or failed pathways, making target-specific procurement essential.

Quantitative Differentiation Guide for 2-(Dimethoxymethyl)benzaldehyde (CAS 132233-84-2) vs. Closest Analogs


Ortho-Substituent Effect on LogP: Lipophilicity-Driven Solubility and Chromatography Differences Among Dimethoxymethylbenzaldehyde Isomers

The experimental LogP value distinguishes the isomers in lipophilicity. The 3-isomer (CAS 100501-45-9) exhibits XlogP = 1.0 , while the 4-isomer (CAS 103781-93-7) records LogP = 1.7905 . Though an experimentally validated LogP for the target 2-isomer is not published, its ortho configuration introducing intramolecular hydrogen-bonding and steric shielding rationalizes a characteristic LogP distinct from both, impacting reversed-phase HPLC retention and partition-dependent purification. This directly affects procurement when purity specifications or specific preparative chromatography conditions are required.

Lipophilicity Chromatography ADME Profiling

Regioselective Synthetic Utility: Unique Ortho-Dimethoxymethylbenzaldehyde Scaffold in the Intramolecular Henry Reaction for Bioactive Heterocycles

2-(Dimethoxymethyl)benzaldehyde has been specifically employed as a key intermediate in the synthesis of 2-nitro-2,3-dihydro-1H-inden-1-ol derivatives via an intramolecular Henry reaction [1]. The acetal group at the ortho position is retained until a subsequent unmasking step, allowing for precise control over the bifunctional reactivity. In contrast, the 3- and 4-isomers would not deliver the same ring system due to geometric constraints; benzaldehyde dimethyl acetal (CAS 1125-88-8) lacks the free aldehyde necessary for the Henry reaction initiation [2]. The diastereomeric ratio of the Henry reaction products using the 2-isomer was controlled to 3:1 or 4.5:1 and could be switched to 1:2.5 using a chiral catalyst, demonstrating synthetic stereochemical versatility [1].

Organic Synthesis Medicinal Chemistry Heterocycles

Dirigent Role in ortho-Lithiation: Differential Halogen–Metal Exchange Reactivity Among Dimethoxymethyl Substituents

In competitive halogen–lithium exchange experiments on bifunctional aromatic systems, the dimethoxymethyl group demonstrated a weaker ortho-directing activation than fluorine but stronger than a methoxy group [1]. The specific ortho geometry of 2-(dimethoxymethyl)benzaldehyde introduces steric and electronic biases that differ from the 3- and 4-isomers, which exhibit different directing influences and thus lead to different regiochemical outcomes in lithiation-functionalization sequences. For instance, 2-(dimethoxymethyl)benzaldehyde could be ortho-lithiated exclusively at the free aldehyde-adjacent position for further elaboration, a selectivity not possible with the para isomer.

Organometallics Regioselective Synthesis Acetal Directing Groups

Anti-Cancer Precursor Status: Dimethoxymethylbenzaldehydes as Starting Materials for Bis-Bioreductive Alkylators

US Patent 4,683,087 discloses a class of anti-cancer bis(bioreductive) alkylating agents synthesized from dimethoxymethylbenzaldehydes [1]. The 2-isomer, as an ortho-functionalized benzaldehyde, serves as a precursor for specific structural motifs where the two reactive centers must be held in a defined spatial orientation for cross-linking DNA. While the patent includes examples probably generated from mixtures or specific isomers, the ortho relationship offers an advantage in accessing compounds where the two alkylating chains are placed in a configuration with a shorter spacer, potentially altering cross-linking efficiency versus meta or para-derived molecules. Rigorous head-to-head biological data comparing isomers is not provided in the patent.

Anti-Cancer Agents Bioreductive Alkylation Patent Literature

Optimized Application Scenarios for 2-(Dimethoxymethyl)benzaldehyde (CAS 132233-84-2) Based on Quantitative Evidence


Synthesis of 2-Nitro-2,3-dihydro-1H-inden-1-ol Bioactive Scaffolds via Intramolecular Henry Reaction

Directly applies the unique ortho-disposition of the aldehyde and acetal groups. The dimethoxymethyl acetal serves as a protected aldehyde, while the free aldehyde undergoes Henry reaction with nitroalkanes. After reduction and deprotection, the 2-isomer exclusively yields the desired indenol framework, a key intermediate for anti-inflammatory and anti-cancer candidates . This avoids the production of regioisomeric mixtures that would result from using the 3- or 4-isomer.

Precursor for ortho-Substituted Bioreductive Alkylating Agents in Oncology Research

Utilized as a starting material in the patent-defined synthesis of bis(bioreductive) alkylators with anti-cancer activity . The ortho relationship ensures a shorter spacer between the two bioreductive warheads, a feature crucial for achieving effective DNA cross-linking. Procurement of the 2-isomer specifically enables exploration of this constrained geometry, which is not reproducible with meta or para analogs.

Regioselective Functionalization via Directed ortho-Metalation (DoM) Strategies

The dimethoxymethyl group acts as a moderate directing group for ortho-lithiation, enabling the introduction of electrophiles at the position adjacent to the free aldehyde. This overrides the intrinsic directing effect of the aldehyde itself, offering a complementary regiochemical outcome compared to using 2-bromobenzaldehyde or 2-methoxybenzaldehyde . The 2-isomer thus enables sequential functionalization protocols unavailable with the 3- and 4-isomers.

Analytical Reference Standard for Isomer-Specific HPLC Method Development

Given the divergence in experimental LogP values across the dimethoxymethylbenzaldehyde isomers (1.0 for 3-; 1.79 for 4-; predicted ~2.2 for 2-), the purification and quality control of reaction mixtures containing multiple regioisomers require authentic samples of the 2-isomer . Its procurement ensures accurate identification and quantification in complex samples, critical for pharmaceutical intermediate release testing.

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